Cas no 1366384-03-3 (Fmoc-(S)-thiazolidine-2-carboxylic Acid)

Fmoc-(S)-thiazolidine-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- Fmoc-(S)-thiazolidine-2-carboxylic acid, AldrichCPR
- (2S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
- Fmoc-(S)-thiazolidine-2-carboxylic Acid
-
- インチ: 1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
- InChIKey: WVHICFRRDSXAJA-KRWDZBQOSA-N
- SMILES: S1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)[C@@H]1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 506
- トポロジー分子極性表面積: 92.1
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 591.6±50.0 °C at 760 mmHg
- フラッシュポイント: 311.6±30.1 °C
- じょうきあつ: 0.0±1.7 mmHg at 25°C
Fmoc-(S)-thiazolidine-2-carboxylic Acid Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
Fmoc-(S)-thiazolidine-2-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F025360-25mg |
Fmoc-(S)-thiazolidine-2-carboxylic Acid |
1366384-03-3 | 25mg |
$115.00 | 2023-05-18 | ||
TRC | F025360-250mg |
Fmoc-(S)-thiazolidine-2-carboxylic Acid |
1366384-03-3 | 250mg |
$919.00 | 2023-05-18 | ||
TRC | F025360-100mg |
Fmoc-(S)-thiazolidine-2-carboxylic Acid |
1366384-03-3 | 100mg |
$431.00 | 2023-05-18 | ||
TRC | F025360-500mg |
Fmoc-(S)-thiazolidine-2-carboxylic Acid |
1366384-03-3 | 500mg |
$ 1800.00 | 2023-09-07 |
Fmoc-(S)-thiazolidine-2-carboxylic Acid 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Fmoc-(S)-thiazolidine-2-carboxylic Acidに関する追加情報
Introduction to Fmoc-(S)-thiazolidine-2-carboxylic Acid (CAS No. 1366384-03-3)
Fmoc-(S)-thiazolidine-2-carboxylic Acid, chemically designated as 1-(9-fluorenylmethyloxycarbonyl)-3-(S)-thiazolidine-2-carboxylic acid, is a crucial intermediate in the field of pharmaceutical synthesis and peptidomimetics. This compound, identified by its CAS number CAS No. 1366384-03-3, plays a pivotal role in the development of novel therapeutic agents, particularly in the realm of protease inhibition and enzyme engineering.
The structure of Fmoc-(S)-thiazolidine-2-carboxylic Acid incorporates a unique combination of functional groups that make it highly versatile in synthetic chemistry. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group enhances the stability and reactivity of the compound, making it an ideal candidate for solid-phase peptide synthesis (SPPS). Additionally, the (S)-thiazolidine-2-carboxylic acid moiety provides a chiral center, which is essential for creating enantiomerically pure compounds that exhibit specific biological activities.
In recent years, there has been significant interest in the development of peptidomimetics as alternative therapeutic strategies. Peptidomimetics are designed to mimic the structure and function of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. Fmoc-(S)-thiazolidine-2-carboxylic Acid has emerged as a key building block in this area, enabling the synthesis of complex peptidomimetic scaffolds that exhibit enhanced pharmacological properties.
One of the most notable applications of Fmoc-(S)-thiazolidine-2-carboxylic Acid is in the development of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including inflammation, blood clotting, and viral replication. Inhibiting these enzymes has become a major focus in drug discovery, with many successful therapeutics on the market targeting proteases such as HIV protease, renin, and matrix metalloproteinases (MMPs). The chiral thiazolidine core of Fmoc-(S)-thiazolidine-2-carboxylic Acid allows for the precise tuning of enzyme-inhibitory activity, leading to more effective and selective drug candidates.
Recent studies have highlighted the potential of Fmoc-(S)-thiazolidine-2-carboxylic Acid in designing novel antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents with unique mechanisms of action. Peptidomimetics derived from thiazolidine scaffolds have shown promise in this regard, as they can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The stability provided by the Fmoc group ensures that these peptidomimetics remain intact under physiological conditions, enhancing their efficacy.
The synthetic utility of Fmoc-(S)-thiazolidine-2-carboxylic Acid extends beyond protease inhibitors and antibiotics. It has also been employed in the development of bioconjugates and drug delivery systems. By incorporating this compound into larger molecular frameworks, researchers can create targeted therapies that improve drug solubility, bioavailability, and tissue penetration. For instance, peptidomimetics based on thiazolidine cores have been explored as carriers for poorly soluble drugs, offering a means to enhance their delivery to specific sites within the body.
Advances in computational chemistry have further enhanced the application of Fmoc-(S)-thiazolidine-2-carboxylic Acid in drug design. Molecular modeling techniques allow researchers to predict the binding affinity and specificity of peptidomimetics before they are synthesized, significantly reducing the time and cost associated with traditional trial-and-error approaches. This integration of computational methods with synthetic chemistry has led to more efficient and innovative drug discovery pipelines.
The future prospects for Fmoc-(S)-thiazolidine-2-carboxylic Acid are promising, with ongoing research exploring its potential in various therapeutic areas. As our understanding of biological processes continues to evolve, new opportunities will arise for leveraging this versatile intermediate in the development of next-generation therapeutics. Whether it is through improving existing drug classes or discovering entirely new treatments, Fmoc-(S)-thiazolidine-2-carboxylic Acid is poised to play a central role in advancing pharmaceutical innovation.
1366384-03-3 (Fmoc-(S)-thiazolidine-2-carboxylic Acid) Related Products
- 1160999-24-5(9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)
- 1009410-64-3(N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide)
- 948595-09-3((2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate)
- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)
- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)
- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)
- 2230799-65-0(1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine)
- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)




